

# Mandestrobin: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: **Mandestrobin**

Cat. No.: **B1253266**

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An in-depth examination of the chemical properties, fungicidal activity, and analytical methodologies for the strobilurin fungicide, **Mandestrobin**.

This technical guide provides a comprehensive overview of **Mandestrobin**, a broad-spectrum strobilurin fungicide. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, mechanism of action, fungicidal spectrum, and relevant experimental protocols.

## Core Chemical Identifiers

Identifier	Value
CAS Number	173662-97-0 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
IUPAC Name	2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-2-methoxy-N-methylacetamide <a href="#">[1]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>19</sub> H <sub>23</sub> NO <sub>3</sub> <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	313.39 g/mol <a href="#">[1]</a> <a href="#">[2]</a>

## Mechanism of Action

**Mandestrobin** belongs to the strobilurin class of fungicides, specifically classified under the Fungicide Resistance Action Committee (FRAC) Group 11.[\[2\]](#) Its primary mode of action is the inhibition of mitochondrial respiration in fungi.[\[2\]](#) **Mandestrobin** binds to the Quinone outside

(Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[\[5\]](#) [\[6\]](#) This binding blocks the electron transfer between cytochrome b and cytochrome c1, which disrupts the production of adenosine triphosphate (ATP) and ultimately leads to fungal cell death.[\[7\]](#)

## Fungicidal Spectrum and Efficacy

**Mandestrobin** exhibits a broad spectrum of activity against numerous filamentous fungi that are significant plant pathogens.[\[1\]](#) It has demonstrated high efficacy against species within the Sclerotiniaceae family, such as *Sclerotinia sclerotiorum*, and the Venturiaceae family.[\[1\]](#)[\[6\]](#) The fungicide possesses preventive, curative, and translaminar properties, allowing for long-lasting activity and good rainfastness.[\[1\]](#)

## Quantitative Efficacy Data

Pathogen	Test Type	Concentration (ppm)	Efficacy (%) Control)
<i>Sclerotinia sclerotiorum</i>	Spore Germination Inhibition (MIC)	0.13	-
<i>Sclerotinia sclerotiorum</i>	Mycelial Growth Inhibition (MIC)	0.31	-
<i>Sclerotinia sclerotiorum</i> (Soybean)	Indoor Potted Test	100 (half registered concentration)	~90
<i>Sclerotinia sclerotiorum</i> (Soybean)	Curative Effect Test	200 (registered concentration)	>90
<i>Sclerotinia sclerotiorum</i> (Soybean)	Curative Effect Test	50 (1/4 registered concentration)	~70
<i>Venturia nashicola</i> (Pear Scab)	Indoor Potted Test	133 (lower limit registered concentration)	97

Data sourced from Sumitomo Chemical Co., Ltd. research and development report.[\[3\]](#)

## Experimental Protocols

### In Vitro Fungicidal Efficacy Testing

A general method for assessing the fungicidal activity of **Mandestrobin** against a target pathogen is outlined below.

#### 1. Preparation of Stock Solution:

- Prepare a stock solution of **Mandestrobin** in a suitable solvent such as dimethyl sulfoxide (DMSO).

#### 2. Serial Dilutions:

- Create a series of dilutions from the stock solution to achieve the desired test concentrations.

#### 3. Incorporation into Growth Medium:

- Incorporate the different concentrations of **Mandestrobin** into molten potato dextrose agar (PDA) before pouring it into petri dishes.

#### 4. Inoculation:

- Once the agar has solidified, inoculate the center of each plate with a mycelial plug or a spore suspension of the target fungus.

#### 5. Incubation:

- Incubate the plates at an appropriate temperature for the specific fungus (e.g., 18°C for *Sclerotinia sclerotiorum*).[\[1\]](#)

#### 6. Assessment:

- After a set incubation period (e.g., 48 hours), measure the diameter of the fungal colony and compare it to a control plate (containing only the solvent) to determine the percentage of growth inhibition.[\[3\]](#)

# Sample Preparation for Residue Analysis (QuEChERS Protocol)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used protocol for extracting pesticide residues from food matrices.

## 1. Extraction:

- Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile (ACN).
- Cap the tube and vortex vigorously for 1 minute.
- Add 4 g of anhydrous magnesium sulfate ( $MgSO_4$ ) and 1 g of sodium chloride (NaCl).
- Immediately cap and vortex for another minute.
- Centrifuge at 4000 rpm for 5 minutes.[\[4\]](#)

## 2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Transfer 1 mL of the upper acetonitrile layer to a d-SPE tube containing primary secondary amine (PSA) and anhydrous magnesium sulfate.
- Vortex for 30 seconds.
- Centrifuge at 4000 rpm for 5 minutes.
- The resulting supernatant is the final extract.[\[4\]](#)

## 3. Final Preparation:

- Filter the final extract through a  $0.22\ \mu m$  syringe filter into an autosampler vial for UPLC-MS/MS analysis.[\[4\]](#)

# UPLC-MS/MS Analysis Conditions

Instrumentation:

- Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a tandem mass spectrometer (MS/MS).

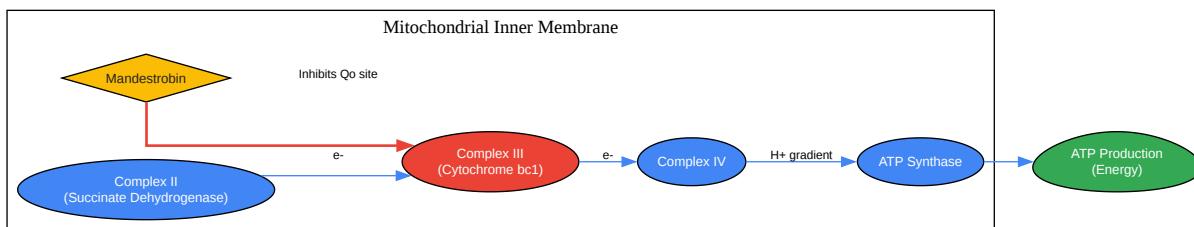
#### Liquid Chromatography Conditions:

- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8  $\mu$ m).
- Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a modifier like 0.1% formic acid or ammonium formate.<sup>[8]</sup>

#### Mass Spectrometry Conditions:

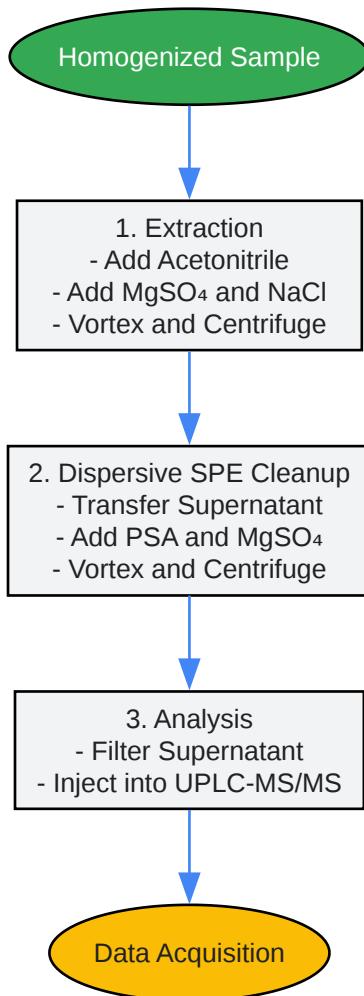
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3.0 kV.
- Source Temperature: 150 °C.
- Desolvation Temperature: 400 °C.
- Multiple Reaction Monitoring (MRM) Transitions: The specific precursor and product ions for **Mandestrobin** should be optimized for the instrument in use. A common transition for quantification is monitoring the precursor ion at m/z 314.2 and the product ion at m/z 192.1.  
<sup>[4]</sup>

## Visualized Workflows and Pathways



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Caption: Mechanism of action of **Mandestrobin**, inhibiting Complex III in the mitochondrial respiratory chain.

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Caption: A simplified workflow for the QuEChERS sample preparation protocol for **Mandestrobin** residue analysis.

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